2-chloro-N-(2-hydroxyethyl)-4-piperidinobenzenecarboxamide

説明

Chemical Identity and Classification

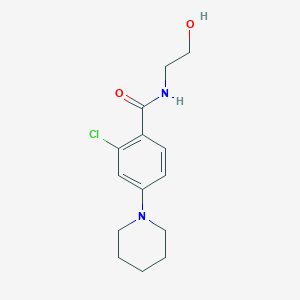

2-Chloro-N-(2-hydroxyethyl)-4-piperidinobenzenecarboxamide represents a synthetic organic compound classified within the benzamide family of chemical structures. The compound bears the Chemical Abstracts Service registry number 952183-00-5, establishing its formal identification within chemical databases and literature. According to PubChem classification systems, this molecule is assigned the Compound Identification Number 24213758, providing standardized reference for chemical database searches and structural comparisons.

The compound belongs to the broader category of substituted benzamides, specifically characterized as a chloro-substituted piperidinobenzenecarboxamide derivative. This classification reflects the presence of three primary structural components: a chlorinated benzene ring system, a piperidine heterocycle, and a hydroxyethyl-substituted carboxamide functional group. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, designating the complete chemical name as 2-chloro-N-(2-hydroxyethyl)-4-piperidin-1-ylbenzamide.

The molecular classification system places this compound within the heterocyclic organic compounds category due to the presence of the six-membered piperidine ring containing nitrogen. Additionally, the presence of the carboxamide functionality classifies it among the amide-containing organic molecules, while the chloro substitution pattern categorizes it as a halogenated aromatic compound. This multi-functional classification system reflects the compound's complex chemical nature and diverse potential reactivity patterns.

Structural Characteristics and Molecular Properties

The molecular architecture of this compound exhibits considerable structural complexity, reflected in its molecular formula C14H19ClN2O2. The compound possesses a molecular weight of 282.76 grams per mole, calculated according to standard atomic weight values and verified through computational chemistry methods. This molecular weight places the compound within the range typical of pharmaceutical intermediates and bioactive small molecules.

The structural framework consists of a benzene ring core bearing three distinct substituents arranged in specific positional relationships. The chloro substituent occupies the ortho position relative to the carboxamide functionality, while the piperidine ring attachment occurs at the para position relative to the carboxamide group. This substitution pattern creates a 1,2,4-trisubstituted benzene ring system with defined electronic and steric properties influencing the compound's chemical behavior.

The International Chemical Identifier string for this compound reads InChI=1S/C14H19ClN2O2/c15-13-10-11(17-7-2-1-3-8-17)4-5-12(13)14(19)16-6-9-18/h4-5,10,18H,1-3,6-9H2,(H,16,19), providing a standardized representation of the molecular connectivity. The corresponding International Chemical Identifier Key designation VGSSDQPXMFKIRN-UHFFFAOYSA-N serves as a unique molecular identifier for database searches and chemical informatics applications.

The Simplified Molecular Input Line Entry System notation C1CCN(CC1)C2=CC(=C(C=C2)C(=O)NCCO)Cl encodes the complete structural information in a linear format suitable for computational processing. This notation reveals the presence of the saturated six-membered piperidine ring (C1CCN(CC1)) connected to the benzene ring system, which bears both the chloro substituent and the N-(2-hydroxyethyl)carboxamide functionality.

Historical Context in Benzamide Chemistry

The benzamide family of compounds holds exceptional historical significance in organic chemistry, representing one of the earliest documented cases of molecular polymorphism in chemical science. The foundational discovery occurred in 1832 through the collaborative research efforts of Friedrich Wöhler and Justus von Liebig, who observed the existence of multiple crystalline forms of benzamide during their investigations of organic radical chemistry. Their pioneering work established benzamide as the first organic molecule for which two different crystalline polymorphs were identified and characterized.

Wöhler and Liebig's original research described the preparation of benzamide through the reaction of benzoyl chloride with ammonia, resulting in what they characterized as "pearly, leafy" crystals that transformed into "fine and silky" needles upon extended cooling periods. The historical significance of this discovery extends beyond mere polymorphism documentation, as it contributed fundamentally to the development of organic radical theory and the understanding of molecular identity preservation through chemical transformations. Their recognition of the benzoyl radical as a stable structural unit that "does not change its nature and composition in all its combining relations with other bodies" established crucial foundations for modern organic chemistry.

Subsequent investigations throughout the nineteenth and twentieth centuries expanded understanding of benzamide polymorphism, revealing the existence of at least four distinct crystalline forms designated as Forms I through IV. Form I represents the thermodynamically stable crystalline modification under standard conditions, while Forms II, III, and IV constitute metastable polymorphic variants exhibiting different crystal packing arrangements and intermolecular hydrogen bonding patterns. The crystallographic complexity observed in simple benzamide has provided valuable insights into the factors governing molecular crystal formation and stability.

Modern research has revealed that benzamide Form II exhibits a highly disordered crystalline structure that precluded complete structural characterization for many decades. Advanced computational crystal structure prediction methods combined with synchrotron X-ray powder diffraction techniques eventually enabled the structural determination of this challenging polymorph. These investigations demonstrated that Form II contains two-dimensional motifs resembling those found in Form II, but with long-range order disrupted by ubiquitous stacking faults throughout the crystal lattice.

Significance in Chemical Research

This compound demonstrates significant research value within multiple domains of chemical investigation, particularly as an intermediate compound for synthetic organic chemistry applications. The compound's structural complexity, incorporating chloro substitution, piperidine heterocycle, and hydroxyethyl functionality, positions it as a versatile building block for the construction of more sophisticated molecular architectures. Research investigations have identified potential applications in pharmaceutical development, where the compound may serve as a precursor for bioactive molecule synthesis.

Current research trends indicate growing interest in benzamide derivatives for their potential biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties. Studies have demonstrated that benzamide-containing compounds can exhibit significant inhibitory activity against carbonic anhydrase enzymes and acetylcholinesterase, suggesting potential therapeutic applications in the treatment of glaucoma and Alzheimer's disease. The specific structural features present in this compound, including the piperidine ring and hydroxyethyl substituent, may contribute to enhanced biological activity profiles compared to simpler benzamide structures.

The compound's research significance extends to its utility in mechanistic studies of benzamide chemistry and molecular recognition processes. The presence of multiple hydrogen bonding sites, including the carboxamide nitrogen-hydrogen bond, the hydroxyl group, and the piperidine nitrogen, provides opportunities for investigating intermolecular interactions and crystal engineering principles. These studies contribute to fundamental understanding of molecular self-assembly processes and the rational design of crystalline materials with desired properties.

Advanced computational chemistry investigations utilize this compound as a model system for understanding the electronic effects of substituent modifications on benzamide core structures. Density functional theory calculations and molecular dynamics simulations provide insights into conformational preferences, electronic distribution patterns, and potential reactivity sites within the molecule. These computational studies support experimental research efforts and guide the rational design of related compounds with enhanced properties.

The compound's research applications span multiple chemical disciplines, including medicinal chemistry, materials science, and supramolecular chemistry. In medicinal chemistry contexts, the molecule serves as a lead compound for structure-activity relationship studies investigating the optimization of biological activity through systematic structural modifications. Materials science applications focus on the compound's potential utility in the development of functional materials incorporating benzamide-based building blocks. Supramolecular chemistry investigations examine the compound's ability to participate in directed assembly processes through hydrogen bonding and other non-covalent interactions.

特性

IUPAC Name |

2-chloro-N-(2-hydroxyethyl)-4-piperidin-1-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O2/c15-13-10-11(17-7-2-1-3-8-17)4-5-12(13)14(19)16-6-9-18/h4-5,10,18H,1-3,6-9H2,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGSSDQPXMFKIRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=C(C=C2)C(=O)NCCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Stepwise Synthetic Procedures

| Step Number | Reaction Type | Starting Material(s) | Reagents & Conditions | Outcome/Intermediate Product |

|---|---|---|---|---|

| 1 | Chlorination | Suitable benzene derivative | Chlorinating agent (e.g., Cl2, FeCl3 catalyst) | 2-chlorobenzene derivative |

| 2 | Nucleophilic substitution | 2-chlorobenzene derivative + piperidine | Base (e.g., K2CO3), solvent (e.g., DMF), heat | 2-chloro-4-piperidinobenzene intermediate |

| 3 | Alkylation | Piperidinyl intermediate + 2-hydroxyethyl halide (e.g., 2-chloroethanol) | Alkylating conditions, base (e.g., NaH), solvent | 2-chloro-N-(2-hydroxyethyl)-4-piperidinobenzene |

| 4 | Amidation | Hydroxyethyl piperidinobenzene + carboxylic acid derivative or acid chloride | Coupling agents (e.g., EDCI, DMAP), solvent (e.g., DCM), room temperature or reflux | 2-chloro-N-(2-hydroxyethyl)-4-piperidinobenzenecarboxamide |

This general scheme is consistent with standard organic synthesis protocols for benzamide derivatives and piperidine-functionalized compounds.

Detailed Reaction Conditions and Optimization

Chlorination : Typically performed under controlled temperature to avoid poly-chlorination, using reagents such as chlorine gas with FeCl3 catalyst or N-chlorosuccinimide (NCS). The reaction is monitored to achieve selective substitution at the ortho position relative to existing substituents.

Nucleophilic Substitution : The piperidine ring is introduced via nucleophilic aromatic substitution (SNAr) on the chlorinated benzene derivative. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred, with bases such as potassium carbonate to facilitate the reaction. Elevated temperatures (80–120 °C) improve reaction rates.

Alkylation : Introduction of the hydroxyethyl group is achieved by reacting the piperidine nitrogen with 2-chloroethanol or similar alkyl halides. Strong bases such as sodium hydride (NaH) or potassium tert-butoxide can deprotonate the nitrogen to enhance nucleophilicity. Reaction is typically carried out under inert atmosphere to prevent side reactions.

Amidation : The carboxamide group is formed by coupling the amine intermediate with carboxylic acid derivatives, often acid chlorides or activated esters. Coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and catalysts such as 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at ambient temperature are common. This step is critical for high purity and yield.

Industrial Scale Considerations

In industrial synthesis, the process is scaled up with attention to:

- Reaction vessel design : Large-scale reactors with efficient stirring and temperature control.

- Purification : Techniques such as solvent extraction, crystallization, and chromatographic purification (e.g., silica gel column chromatography) are employed to ensure product purity.

- Yield optimization : Reaction parameters (temperature, solvent, reagent ratios) are optimized to maximize yield, often exceeding 90% in key steps.

- Environmental and safety aspects : Use of less toxic solvents and reagents, and efficient waste management are integrated into the process.

Representative Data Table of Reaction Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chlorination | Cl2 gas, FeCl3 catalyst | 20–40 | 2–4 | 85–90 | Controlled to avoid over-chlorination |

| Nucleophilic substitution | Piperidine, K2CO3, DMF | 80–120 | 6–12 | 80–88 | Polar aprotic solvent essential |

| Alkylation | 2-chloroethanol, NaH, inert atmosphere | 25–60 | 4–8 | 75–85 | Anhydrous conditions preferred |

| Amidation | Acid chloride, EDCI, DMAP, DCM | 20–25 | 12–16 | 85–92 | Room temperature coupling |

Research Findings and Analytical Characterization

Spectroscopic Analysis : The synthesized compound is characterized by IR spectroscopy showing amide NH stretch (~3300 cm^-1) and carbonyl stretch (~1650 cm^-1). Proton and carbon NMR confirm the presence of hydroxyethyl, piperidine, and aromatic protons with characteristic chemical shifts.

Purity Assessment : Chromatographic methods (HPLC, TLC) are used to confirm purity, typically achieving >98% purity in optimized protocols.

Reaction Monitoring : TLC and in situ IR or NMR monitoring are used to track reaction progress and optimize reaction times.

Yield Optimization : Variation of reaction parameters such as solvent choice, base strength, and temperature have been studied to maximize yield and minimize byproducts.

化学反応の分析

Types of Reactions

2-Chloro-N-(2-hydroxyethyl)-4-piperidinobenzenecarboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.

Major Products

Oxidation: Formation of 2-hydroxyethyl-4-piperidinobenzenecarboxylic acid.

Reduction: Formation of 2-chloro-N-(2-hydroxyethyl)-4-piperidinobenzenamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

2-Chloro-N-(2-hydroxyethyl)-4-piperidinobenzenecarboxamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2-chloro-N-(2-hydroxyethyl)-4-piperidinobenzenecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

類似化合物との比較

2-Chloro-N-(2-hydroxyethyl)-4-pyrrolidin-1-ylbenzamide

- Structural Differences : Replaces the piperidine ring with a pyrrolidine ring (5-membered vs. 6-membered amine ring).

- Physical Properties : Melting point = 104–106°C, comparable to the target compound, suggesting similar crystalline stability .

- The reduced ring strain in piperidine derivatives may enhance metabolic stability .

4-Chloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide

- Structural Differences : Features two chlorine atoms and a piperidine ring attached to a phenyl group. Molecular formula = C₁₈H₁₈Cl₂N₂O (MW = 349.25) .

- Functional Impact : The additional chlorine increases lipophilicity, which could improve membrane permeability but may raise toxicity risks. The para-substituted piperidine may enhance steric interactions with receptors compared to the hydroxyethyl-substituted analog .

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide

- Structural Differences : Substitutes piperidine with piperazine (a 6-membered ring with two nitrogen atoms) and adds an ethyl group.

- The ethyl group introduces steric bulk, which may hinder binding to tight enzymatic pockets .

4-Chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide

- Structural Differences : Incorporates pyridine and pyrimidine heterocycles instead of piperidine and hydroxyethyl groups.

- Biological Relevance : The aromatic heterocycles may enhance π-π stacking interactions with proteins, improving target affinity. However, reduced hydrophilicity (lack of hydroxyethyl) could limit solubility .

N-Ethyl-N-(2-hydroxyethyl)-2-piperidinecarboxamide Hydrochloride

- Structural Differences : Modifies the hydroxyethyl group with an ethyl substituent and shifts the piperidine to the 2-position.

- Positional isomerism (2- vs. 4-piperidine) may alter receptor selectivity .

Research Implications

- Piperidine vs. Pyrrolidine/Piperazine : Piperidine’s balance of flexibility and stability makes it preferable for central nervous system targets, while piperazine derivatives may excel in solubility-driven applications .

- Chlorine Substitution: Mono-chlorinated derivatives (e.g., target compound) likely offer a safer toxicity profile compared to di-chlorinated analogs .

- Hydroxyethyl Group : Critical for modulating solubility without compromising permeability, as seen in analogs lacking this group (e.g., pyridine-pyrimidine derivative) .

生物活性

2-Chloro-N-(2-hydroxyethyl)-4-piperidinobenzenecarboxamide (CAS No. 952183-00-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

The compound features a chloro group, a hydroxyethyl moiety, and a piperidine ring attached to a benzenecarboxamide structure. The synthesis typically involves:

- Chlorination of a suitable benzene derivative.

- Nucleophilic substitution to introduce the piperidine ring.

- Alkylation to add the hydroxyethyl group.

- Amidation to form the carboxamide group.

These steps can be optimized for yield and purity using techniques such as chromatography and crystallization.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to:

- Enzyme inhibition or activation , altering metabolic pathways.

- Modulation of receptor activity , which may influence neurotransmitter systems.

The exact pathways are context-dependent, varying with the biological system being studied .

Biological Activity and Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

- Anti-inflammatory Properties : Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting that this compound may exhibit similar effects .

- Antimicrobial Activity : Preliminary investigations indicate potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Table 1: Summary of Biological Activities

| Activity Type | Potential Effects | References |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-α and other cytokines | , |

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Interaction | Modulation of enzyme activity |

Case Studies

- Inflammation Model : In vitro studies using RAW264.7 macrophages demonstrated that related compounds significantly reduced nitric oxide production in response to lipopolysaccharide (LPS) stimulation, suggesting anti-inflammatory potential .

- Antimicrobial Testing : A study evaluated the antimicrobial activity against various pathogens, showing promising results that warrant further investigation into its mechanism of action.

Q & A

Q. Table 1. Key Analytical Parameters for Characterization

| Parameter | Technique | Critical Observations | Reference |

|---|---|---|---|

| Structural Integrity | 1H NMR (400 MHz) | δ 7.2–7.4 ppm (aromatic H), δ 3.5–3.7 ppm (hydroxyethyl) | |

| Purity | HPLC (C18 column) | Retention time: 8.2 min; asymmetry factor <1.5 | |

| Thermal Stability | TGA | Decomposition onset: 220°C |

Q. Table 2. Optimization of Reaction Conditions

| Variable | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Temperature | 50–60°C | Prevents decomposition | |

| Solvent | Anhydrous DMF | Enhances carboxamide coupling | |

| Catalyst | HATU | Yield improvement (~20%) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。